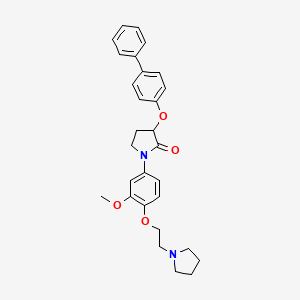![molecular formula C26H29N3O4S2 B10834015 1-[6-[[(1,1-Dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one](/img/structure/B10834015.png)
1-[6-[[(1,1-Dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25522065-Compound-24: is a kinesin-like protein 18A inhibitor being developed for a subset of cancers with chromosomally unstable tumor cells . This compound is part of a class of molecules designed to interfere with the function of kinesin motor proteins, which are essential for cell division and intracellular transport.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25522065-Compound-24 involves the formation of an aziridine moiety, which is then bound to a monovalent organic moiety . The synthetic route typically includes the following steps:
- Formation of the aziridine ring through a cyclization reaction.
- Attachment of the monovalent organic moiety to the aziridine ring.
- Purification and isolation of the final compound.
Industrial Production Methods: Industrial production of PMID25522065-Compound-24 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time management .
Chemical Reactions Analysis
Types of Reactions: PMID25522065-Compound-24 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
PMID25522065-Compound-24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of kinesin motor proteins and their role in cell division.
Biology: Employed in research to understand the mechanisms of intracellular transport and cell division.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinesin motor proteins.
Mechanism of Action
The mechanism of action of PMID25522065-Compound-24 involves the inhibition of kinesin-like protein 18A. This inhibition disrupts the function of kinesin motor proteins, which are essential for the proper segregation of chromosomes during cell division. By interfering with this process, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
AMG 650: Another kinesin motor protein inhibitor with similar applications in cancer treatment.
Banyu Compound-24: A rationally designed NOP receptor antagonist with different molecular targets.
Uniqueness: PMID25522065-Compound-24 is unique due to its specific inhibition of kinesin-like protein 18A, making it particularly effective against cancers with chromosomally unstable tumor cells. Its distinct mechanism of action and molecular structure set it apart from other kinesin motor protein inhibitors .
Properties
Molecular Formula |
C26H29N3O4S2 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
1-[6-[[(1,1-dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one |
InChI |
InChI=1S/C26H29N3O4S2/c1-18-17-34-25(28-18)16-33-24-6-9-29(26(30)14-24)23-5-4-20-12-19(2-3-21(20)13-23)15-27-22-7-10-35(31,32)11-8-22/h2-3,6,9,12-14,17,22,27H,4-5,7-8,10-11,15-16H2,1H3 |
InChI Key |
XVQJOVCBLFUQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC(=O)N(C=C2)C3=CC4=C(CC3)C=C(C=C4)CNC5CCS(=O)(=O)CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-benzenesulfonamide](/img/structure/B10833933.png)
![4-[6-[(6-Anilino-6-oxohexyl)amino]hexyl-hydroxyamino]-4-oxobutanoic acid](/img/structure/B10833949.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833950.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833958.png)
![N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B10833960.png)
![2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833965.png)
![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B10833968.png)
![1-[3-methyl-4-(2-methylsulfonylethoxy)phenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10833981.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[2-methyl-4-(morpholin-4-ylmethyl)phenoxy]azetidin-1-yl]methanone](/img/structure/B10833988.png)
![8-(1,3-oxazol-5-yl)-N-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10833995.png)
![4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[(1S,5R)-1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one](/img/structure/B10833998.png)

![2-(4-fluorophenyl)sulfanyl-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834006.png)
![2-(4-chlorophenyl)-6-(4-(2-hydroxy-2-methylpropoxy)-3-methoxyphenyl)thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B10834014.png)
